4-bromo-1-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 4-bromo-1-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
Formula: CHBrFNO
Molecular Weight: 336.11 g/mol
This compound combines a pyrazole ring, a trifluoromethylphenyl group, and a carboxamide functionality
Preparation Methods
Synthetic Routes::
Friedel-Crafts Acylation: Start with 4-bromoaniline and react it with trifluoromethylbenzoyl chloride under acidic conditions. This forms the amide linkage.
Clemmensen Reduction: Reduce the carbonyl group to an alkane using zinc amalgam and hydrochloric acid.
Industrial Production:: The industrial synthesis typically involves efficient and scalable methods to produce this compound.
Chemical Reactions Analysis
Reactions::
Substitution: The bromine atom can undergo substitution reactions.
Oxidation/Reduction: The carbonyl group can be oxidized or reduced.
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed.
- Bromine (Br2) : For bromination.
- Hydrochloric Acid (HCl) : For reduction (Clemmensen).
- Sodium Hydroxide (NaOH) : For amide hydrolysis.
- 4-bromo-1-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid : Formed by hydrolyzing the amide.
Scientific Research Applications
- Medicine : Investigated for potential drug development due to its unique structure.
- Chemical Biology : Used as a probe to study biological processes.
- Materials Science : Explored for functional materials.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, its trifluoromethylphenyl and pyrazole moieties set it apart. Researchers often compare it to related structures in drug discovery.
Properties
Molecular Formula |
C12H9BrF3N3O |
---|---|
Molecular Weight |
348.12 g/mol |
IUPAC Name |
4-bromo-1-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H9BrF3N3O/c1-19-6-9(13)10(18-19)11(20)17-8-4-2-7(3-5-8)12(14,15)16/h2-6H,1H3,(H,17,20) |
InChI Key |
YHJIEALKBJBXDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
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